molecular formula C8H5BrClN B1291813 4-Bromo-6-chloro-1H-indole CAS No. 885519-23-3

4-Bromo-6-chloro-1H-indole

Cat. No.: B1291813
CAS No.: 885519-23-3
M. Wt: 230.49 g/mol
InChI Key: FWMOVLKMGUEKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-chloro-1H-indole is a useful research compound. Its molecular formula is C8H5BrClN and its molecular weight is 230.49 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Indole derivatives, such as those containing a 4-bromo-6-chloro-1H-indole structure, are widely recognized for their diverse biological properties. These include anti-tumor and anti-inflammatory activities, attributed to their interactions with both DNA and proteins. For instance, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, a compound related to this compound, has been studied for its potential biological applications (Geetha et al., 2019).

Chemical Synthesis Techniques

  • Efficient synthesis methods for indole derivatives, including those similar to this compound, have been developed. For example, the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl-acetic acid, a selective cyclooxygenase 2 (COX-2) inhibitor, showcases novel indole formation techniques (Caron et al., 2003).

Catalytic Processes in Indole Synthesis

  • The use of palladium-catalyzed reactions in the synthesis of indoles, including those related to this compound, is a significant area of study. This approach facilitates the creation of complex indole structures, potentially useful in various scientific applications (Cacchi & Fabrizi, 2015).

Applications in Wine Analysis

  • In the context of food science, compounds like this compound have been identified in studies analyzing taints and off-flavors in commercial wines. Such research contributes to the understanding of wine quality and the development of analytical methods for quality control (Capone et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the skin . As a precaution, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions for research on 4-Bromo-6-chloro-1H-indole and other indole derivatives are vast. Given their significant role in natural products and drugs, further investigation into novel methods of synthesis and their potential therapeutic applications is warranted .

Biochemical Analysis

Biochemical Properties

4-Bromo-6-chloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes involved in cancer cell proliferation and microbial growth . The compound’s halogenated structure allows it to form strong interactions with enzyme active sites, leading to enzyme inhibition or modulation.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, the compound can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzyme active sites, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival . This inhibition results in the downregulation of downstream signaling pathways and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing microbial infections . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, activity, and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function. For example, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its subcellular localization is crucial for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-bromo-6-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMOVLKMGUEKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646178
Record name 4-Bromo-6-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-23-3
Record name 4-Bromo-6-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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